molecular formula C19H24FNO2 B1423754 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine CAS No. 1428126-73-1

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine

Cat. No.: B1423754
CAS No.: 1428126-73-1
M. Wt: 317.4 g/mol
InChI Key: HSNSFTIKVRNSNL-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine is a complex organic compound with a molecular formula of C20H24FNO2 This compound is notable for its unique structural features, which include a pyridine ring substituted with isopropyl, fluorophenyl, hydroxymethyl, and methoxy groups

Preparation Methods

The synthesis of 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a condensation reaction of appropriate precursors.

    Substitution Reactions: Subsequent steps involve the introduction of isopropyl, fluorophenyl, hydroxymethyl, and methoxy groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure efficiency and yield. This often includes the use of continuous flow reactors and automated systems to manage the reaction conditions precisely.

Chemical Reactions Analysis

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine stands out due to its unique combination of substituents. Similar compounds include:

    2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde: Differing by the presence of a carboxaldehyde group instead of a hydroxymethyl group.

    Dimethyl 2,6-Diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate: Featuring carboxylate groups instead of hydroxymethyl and methoxy groups.

Properties

IUPAC Name

[4-(4-fluorophenyl)-5-methoxy-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO2/c1-11(2)17-15(10-22)16(13-6-8-14(20)9-7-13)19(23-5)18(21-17)12(3)4/h6-9,11-12,22H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNSFTIKVRNSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine
Reactant of Route 2
2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine
Reactant of Route 3
2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine
Reactant of Route 4
2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine
Reactant of Route 5
2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine

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